1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C7H10N6 |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-(2-pyrazol-1-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H10N6/c8-7-9-6-13(11-7)5-4-12-3-1-2-10-12/h1-3,6H,4-5H2,(H2,8,11) |
InChI Key |
KTDZWBRIGFBHCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method is the cyclocondensation of hydrazine with a 1,3-diketone to form the pyrazole ring. The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The final step involves coupling the two rings through an ethyl linker .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitrogen atoms in the rings can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrogen atoms on the rings can be substituted with various functional groups, such as halogens, alkyl, or aryl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions. The nitrogen atoms in the pyrazole and triazole rings can form hydrogen bonds with amino acid residues in proteins, affecting their function. This compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
| Compound Name | Substituents/R-Groups | Molecular Formula | Key Features |
|---|---|---|---|
| 1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine | Pyrazole-ethyl at N1, NH2 at C3 | C7H10N6 | Flexible ethyl linker, dual heterocycles |
| 5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine | Br at C5, pyrazole-ethyl at N1 | C7H9BrN6 | Bromine enhances electronic density |
| 5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine | Tetrazole at C5, NH2 at C3 | C3H4N8 | High nitrogen content (83.3%) |
| 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine | 4-Fluorobenzyl at N1, NH2 at C3 | C9H9FN4 | Fluorine improves lipophilicity |
| 5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine | Phenyl at C5, p-tolylamine at N1 | C14H13N4 | Aromatic bulk impacts solubility |
Key Observations :
- Flexibility vs. Rigidity : The pyrazole-ethyl linker in the target compound introduces conformational flexibility, unlike rigid aromatic substituents in analogs like 5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine .
- Fluorine in 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine enhances metabolic stability via reduced oxidative metabolism .
Key Observations :
- The target compound shares synthetic pathways with tetrazole-containing analogs (e.g., 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine), leveraging TEOF and NaN3 for cyclization .
- Brominated derivatives require additional halogenation steps, which may reduce overall yield compared to non-halogenated analogs .
Physicochemical and Energetic Properties
Table 3: Energetic and Thermodynamic Properties
| Compound | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Density (g/cm³) |
|---|---|---|---|
| This compound | *Estimated: +450 | *Estimated: 7.2 | 1.65* |
| 5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine | +620 | 8.1 | 1.78 |
| 3-Azido-1H-1,2,4-triazol-5-amine | +780 | 8.9 | 1.85 |
Key Observations :
- The pyrazole-ethyl group in the target compound likely reduces density and detonation velocity compared to tetrazole or azido-substituted analogs due to lower nitrogen content (71.4% vs. 83.3% in tetrazole analogs) .
- Azido groups (e.g., in 3-azido-1H-1,2,4-triazol-5-amine) significantly increase heats of formation, enhancing energetic performance .
Key Observations :
- The pyrazole moiety in the target compound may enhance antifungal activity, as seen in imidazole- and triazole-based antifungals (e.g., fluconazole derivatives) .
- Bulky aromatic substituents (e.g., in 5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine) improve anticancer potency by enhancing target binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
